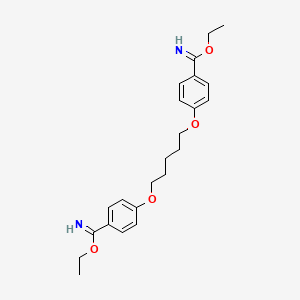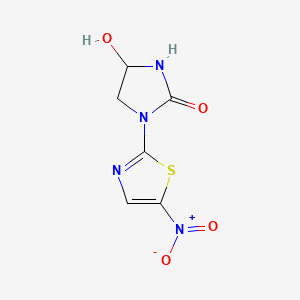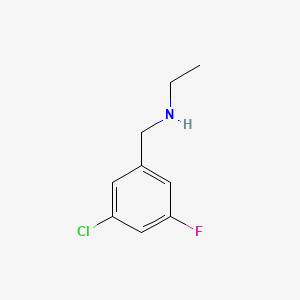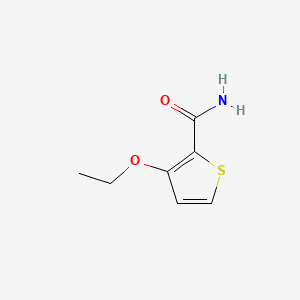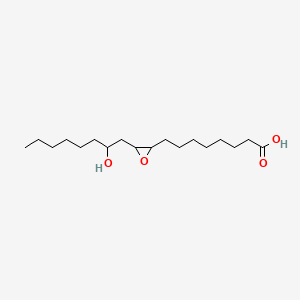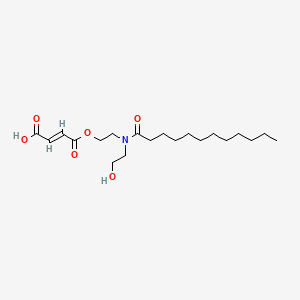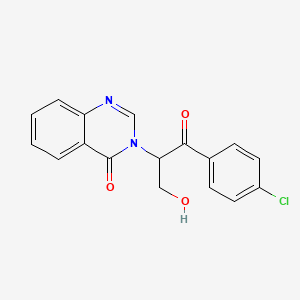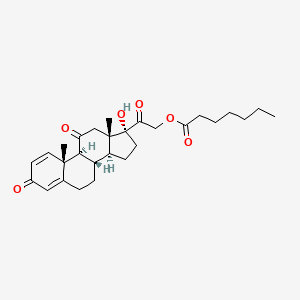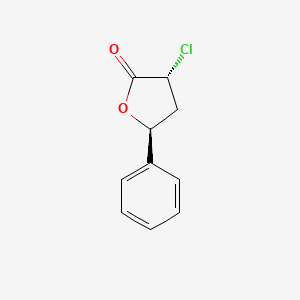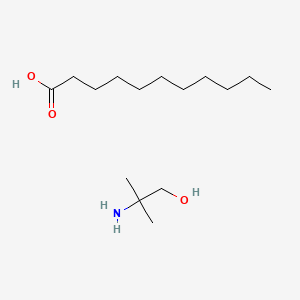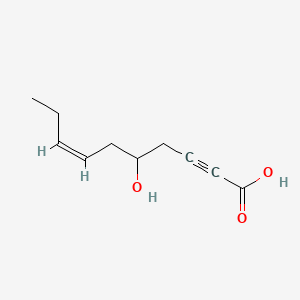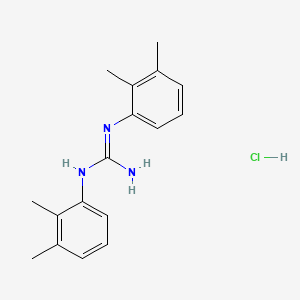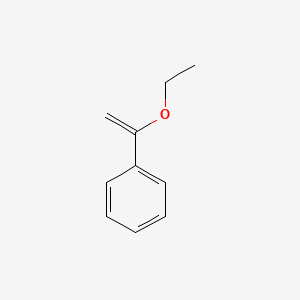
Benzene, (1-ethoxyethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, (1-ethoxyethenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzene with ethyl vinyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzene, (1-ethoxyethenyl)- often involves large-scale chemical reactors where benzene and ethyl vinyl ether are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into ethoxyethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxyethenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields ethoxyethylbenzene.
Substitution: Results in various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzene, (1-ethoxyethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene, (1-ethoxyethenyl)- exerts its effects involves its interaction with various molecular targets. In chemical reactions, the ethoxyethenyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the benzene ring. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar structure but lacks the ethoxy group.
Ethylbenzene: Contains an ethyl group instead of an ethoxyethenyl group.
Vinylbenzene: Similar structure but with a vinyl group instead of ethoxyethenyl.
Uniqueness
Benzene, (1-ethoxyethenyl)- is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
6230-62-2 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-ethoxyethenylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clé InChI |
PDNJMHZLMGTCDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


